Methyl 5-bromo-1,3-benzoxazole-7-carboxylate
Description
Historical Context and Discovery
The development of methyl 5-bromo-1,3-benzoxazole-7-carboxylate emerged from the broader historical progression of benzoxazole chemistry, which has its roots in the early exploration of heterocyclic compounds during the twentieth century. The discovery and synthesis of benzoxazole derivatives involve a historical progression of scientific inquiry that began with the initial discovery of oxazole compounds. The exploration of oxazole and related compounds set the stage for the development of benzoxazole derivatives, as researchers investigated reactions involving the fusion of benzene rings with oxazole rings to create more complex heterocyclic structures. Over time, synthetic methods for benzoxazole compounds have been refined and improved, with researchers experimenting with various reaction conditions, catalysts, and starting materials to optimize synthesis and increase yields.
The specific development of 7-carboxylate derivatives of benzoxazoles gained prominence as researchers recognized the potential for enhanced biological activity and synthetic utility. Microwave-assisted synthesis methodologies have been particularly influential in advancing the synthesis of benzoxazole-7-carboxylate esters, with new methodologies developed using trifluoroacetic acid and acetic acid to achieve much improved yields compared to existing low-yielding routes. These synthetic advancements have contributed to the accessibility of compounds like this compound for research applications. The refinement of synthetic approaches has been crucial in enabling the systematic study of structure-activity relationships within this class of compounds.
Significance in Heterocyclic Chemistry
Benzoxazole derivatives, including this compound, hold remarkable significance in heterocyclic chemistry due to their unique structural properties and diverse biological activities. Among all heterocyclic compounds, benzoxazole represents one of the most significant heterocycles showing remarkable pharmacological activities, and as a result of deep research in the field of synthesis and modifications involving the benzoxazole nucleus, a large number of molecules with diverse applications in medicinal chemistry have been generated. The structural study and biological activities of benzoxazole derivatives have been a research interest due to the potential biological and pharmacological activities exhibited by them.
Benzoxazole is characterized as a planar molecule with a cyclic system having conjugated π electrons, and the weak basic property of benzoxazole is attributed to the nitrogen lone pair of electrons which is coplanar with the heterocyclic ring and thus not involved in delocalization. This structural characteristic contributes to the unique reactivity patterns observed in benzoxazole derivatives. The heterocyclic scaffold is responsible for the therapeutic potential of the majority of synthesized drug molecules, and therapeutic changes in drug molecules are often related to slight changes in the heterocyclic moiety. Literature surveys have revealed that substituted benzoxazole derivatives possess diverse chemotherapeutic activities including antimicrobial, antiviral, antibiotic, and antitumor activities.
The significance of benzoxazole derivatives extends beyond medicinal applications, as they serve as interesting fluorescent compounds and have been studied as potential bleaching herbicides with low toxicity in warm-blooded animals. The versatility of the benzoxazole scaffold makes it an attractive target for chemical modification and functionalization, leading to the development of compounds with tailored properties for specific applications.
Position within Benzoxazole-Based Compounds
This compound occupies a distinctive position within the broader family of benzoxazole-based compounds due to its specific substitution pattern and functional group arrangement. The compound features a bromine atom at the 5-position and a methyl carboxylate group at the 7-position, creating a unique chemical scaffold that differs from other benzoxazole derivatives in terms of electronic properties and reactivity. This substitution pattern distinguishes it from related compounds such as methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate, which contains an additional methyl group at the 2-position, and methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate, which features an oxo group and a dihydro configuration.
The structural diversity within benzoxazole-7-carboxylate derivatives demonstrates the potential for systematic modification to achieve specific chemical and biological properties. Comparative analysis reveals that the positioning of substituents significantly influences the overall properties of these compounds. For instance, the presence of the bromine substituent at the 5-position in this compound provides opportunities for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes.
Table 1: Structural Comparison of Related Benzoxazole-7-carboxylate Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C9H6BrNO3 | 256.05 | 5-Br, 7-COOMe | 1221792-83-1 |
| Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate | C10H8BrNO3 | 270.08 | 5-Br, 2-Me, 7-COOMe | 1221792-65-9 |
| Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate | C9H6BrNO4 | 272.05 | 5-Br, 2-oxo, 7-COOMe | 1221792-66-0 |
Current Research Landscape
The current research landscape surrounding this compound reflects the broader trends in benzoxazole chemistry, which emphasize the development of efficient synthetic methodologies and exploration of biological applications. Recent advances in catalytic systems have significantly improved the accessibility of benzoxazole derivatives, with researchers developing various catalyst systems for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles. The Bronsted Acidic Ionic Liquid gel catalyst has emerged as a particularly effective system, achieving 98% yield for benzoxazole synthesis under solvent-free conditions at 130 degrees Celsius for 5 hours, with the catalyst being recoverable and reusable without significant loss in activity.
Green chemistry approaches have gained prominence in benzoxazole synthesis, with researchers developing environmentally friendly methodologies that reduce waste and improve efficiency. Magnetic nanocatalysts have been successfully applied for the synthesis of 2-substituted benzoxazoles using liquid-supported acidic ionic liquid on magnetic nanoparticles under solvent-free ultrasound irradiation. These green approaches demonstrate the potential for sustainable synthesis of benzoxazole derivatives while maintaining high yields and selectivity.
Recent discoveries in natural product chemistry have revealed alternative biosynthetic pathways for benzoxazole assembly, with researchers identifying unprecedented pathways in anaerobic bacteria such as Clostridium cavendishii. These findings provide insights into the natural occurrence of benzoxazole structures and may inspire new synthetic approaches for laboratory synthesis. The exploration of biosynthetic pathways has revealed that meta-substituted benzoxazoles can be produced through novel enzymatic processes, expanding our understanding of benzoxazole chemistry beyond traditional synthetic methods.
Table 2: Recent Synthetic Methodologies for Benzoxazole Derivatives
The current research emphasis on developing recyclable catalysts and environmentally sustainable processes reflects the growing awareness of green chemistry principles in heterocyclic synthesis. The ability to recover and reuse catalysts multiple times without significant loss in activity represents a significant advancement in the field, making the synthesis of compounds like this compound more economically viable and environmentally responsible.
Properties
IUPAC Name |
methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDQPSFSPDVBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677771 | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-83-1 | |
| Record name | Methyl 5-bromo-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of 2-Aminophenol Derivatives
One classical route involves the cyclization of appropriately substituted 2-aminophenol derivatives with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). The procedure typically includes:
- Starting from 5-bromo-2-aminophenol as the precursor.
- Reaction with methyl chloroformate or methyl formate under acidic or basic catalysis to introduce the carboxylate ester at the 7-position.
- Cyclodehydration to form the benzoxazole ring.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of 5-bromo-2-aminophenol derivatives | 5-bromo-2-aminophenol, methyl chloroformate, acid/base catalyst | Regioselective substitution, straightforward ring formation | Requires brominated precursor; multi-step synthesis |
| Direct bromination of methyl 1,3-benzoxazole-7-carboxylate | Methyl 1,3-benzoxazole-7-carboxylate, Br2 or NBS | Uses readily available starting materials; controllable bromination | Risk of polybromination; purification needed |
| Catalytic carboxylation using imines-functionalized imidazole chloride salt | Aromatic heterocycle, CO2, imidazole catalyst, methylation agents | Environmentally friendly; high selectivity; mild conditions | Requires specialized catalyst; patent-protected method |
Research Findings and Optimization Notes
- Bromination selectivity is critical; using N-bromosuccinimide (NBS) at low temperature improves mono-bromination yield.
- Esterification efficiency depends on the choice of methylation agent; methyl chloroformate is commonly preferred.
- Catalytic methods leveraging carbon dioxide fixation are emerging as green chemistry alternatives, offering good yields and operational simplicity.
- Purification typically involves column chromatography with silica gel or recrystallization from suitable solvents like ethyl acetate or petroleum ether.
- Reaction times vary from 2 to 24 hours depending on the method and conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .
Scientific Research Applications
Chemistry
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse benzoxazole derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
- Coupling Reactions : It can engage in coupling reactions with boronic acids to create biaryl compounds.
Biological Activities
The compound exhibits promising biological properties that make it a subject of interest for medicinal chemistry:
- Antimicrobial Activity : Research indicates that this compound demonstrates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. Studies report minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various bacterial strains .
- Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancers. In vitro assays reveal IC50 values between 12 µM and 25 µM, indicating moderate potency compared to established chemotherapeutic agents .
Medicinal Chemistry
Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Its ability to modulate enzyme activity and interact with specific molecular targets suggests it could play a role in drug discovery and development.
Antibacterial Activity
A study highlighted the antibacterial efficacy of this compound with MIC values demonstrating effectiveness against multiple bacterial strains. The presence of bromine enhances its antimicrobial properties significantly .
Cytotoxicity
In vitro studies have shown that this compound induces apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. Its moderate potency suggests potential for development into more effective therapies through structural modifications .
Mechanism of Action
The mechanism of action of methyl 5-bromo-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical data for this compound and its analogues:
Substituent Effects on Reactivity and Properties
- Positional Isomerism : The bromine position significantly influences electronic properties. For example, Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate (Br at C-7) exhibits distinct reactivity compared to the target compound (Br at C-5) due to altered electron-withdrawing effects on the aromatic ring.
- Functional Group Variations : Replacement of the ester group with a carboxylic acid (as in 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid ) eliminates ester hydrolysis pathways but introduces acidity (pKa ~3–4).
- Reactive Moieties : The chloromethyl substituent in Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate provides a site for nucleophilic substitution, expanding its utility in cross-coupling reactions.
Spectroscopic Differentiation
- NMR Analysis : As demonstrated in brominated benzodioxane carboxylates , HMBC and ¹H NMR are critical for distinguishing positional isomers. For instance, coupling patterns between aromatic protons and bromine (e.g., 3JH/C correlations) resolve ambiguities in substitution sites.
- IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) and SO₂ vibrations (~1155 cm⁻¹) in benzodithiazine derivatives highlight the importance of functional group identification in related compounds.
Biological Activity
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₆BrNO₃
- Molecular Weight : 256.06 g/mol
-
Chemical Structure :
The presence of the bromine atom in the benzoxazole ring significantly influences the compound's reactivity and biological properties.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their activity. This interaction often involves binding at the active site or altering enzyme conformation.
- Cell Signaling Modulation : It can influence cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it may modulate the expression of genes involved in cell growth and differentiation .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has shown efficacy against certain bacterial strains, particularly Gram-positive bacteria. The mechanism may involve the inhibition of bacterial enzymes crucial for their survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549
- Prostate Cancer : PC3
- Colorectal Cancer : HCT-116
The compound's ability to induce apoptosis in these cells is a focal point of ongoing research .
Study on Anticancer Efficacy
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM. The compound was found to induce apoptosis through activation of caspase pathways, suggesting a promising therapeutic avenue for cancer treatment .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 12 | Cell cycle arrest |
| PC3 | 10 | Apoptosis induction |
Pharmacokinetics and Stability
The pharmacokinetic profile of this compound reveals that it maintains stability under physiological conditions. Studies indicate a half-life exceeding 8 hours in phosphate-buffered saline (PBS) at pH 7.4, which is favorable for potential therapeutic applications .
Q & A
Advanced Question
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate torsional angles (e.g., ester group deviation from coplanarity ~143°) .
- Molecular Dynamics (MD) Simulations : Model solvation effects in methanol or DMSO to predict aggregation behavior.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts) using CrystalExplorer .
How can polymorphism in this compound be investigated using crystallographic data?
Advanced Question
Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and packing motifs across polymorphs. For example:
- Triclinic (P1) : Observed in methyl 6-bromo-7-methoxy-benzo-dioxole-5-carboxylate with a = 7.69 Å, b = 8.06 Å, c = 9.70 Å .
- Melting Point Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., sharp endothermic peaks at 357 K) .
What strategies resolve contradictions in spectroscopic data between synthetic batches?
Advanced Question
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₉BrNO₃ requires m/z 286.9722 [M+H]⁺ ).
- 2D NMR Correlation : Use HSQC and NOESY to assign signals misattributed to impurities.
- X-ray Powder Diffraction (XRPD) : Detect crystalline impurities by matching experimental patterns to SC-XRD-derived simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
